2-(5-Bromo-2-iodophenyl)-N-methylacetamide
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Overview
Description
2-(5-Bromo-2-iodophenyl)-N-methylacetamide is an organic compound that features both bromine and iodine substituents on a phenyl ring, along with an acetamide group. This compound is of interest due to its unique chemical structure, which can be utilized in various synthetic applications and research studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-iodophenyl)-N-methylacetamide typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-iodoaniline.
Acylation: The aniline undergoes acylation with acetic anhydride to form 2-(5-bromo-2-iodophenyl)acetamide.
Methylation: The acetamide is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-iodophenyl)-N-methylacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the acetamide group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under conditions like reflux in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the bromine or iodine atoms.
Coupling Reactions: Products with extended carbon chains or aromatic systems.
Reduction Reactions: Products with modified functional groups, such as amines or alcohols.
Scientific Research Applications
2-(5-Bromo-2-iodophenyl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-iodophenyl)-N-methylacetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting biochemical pathways. The presence of halogen atoms can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-chlorophenyl)-N-methylacetamide
- 2-(5-Bromo-2-fluorophenyl)-N-methylacetamide
- 2-(5-Iodo-2-chlorophenyl)-N-methylacetamide
Uniqueness
2-(5-Bromo-2-iodophenyl)-N-methylacetamide is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and physical properties compared to similar compounds with different halogen substituents.
Properties
IUPAC Name |
2-(5-bromo-2-iodophenyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrINO/c1-12-9(13)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCYSTJHFYHOAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=C(C=CC(=C1)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrINO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.98 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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